![molecular formula C16H14N4O3 B2911360 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide CAS No. 868977-52-0](/img/structure/B2911360.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A common procedure involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions for direct functionalization. These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups .Mechanism of Action

Target of Action

The primary targets of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide are yet to be identified. Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . This could potentially influence their interaction with biological targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridines have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide in lab experiments is its selective cytotoxic effect on cancer cells, making it a promising candidate for further investigation in cancer treatment. However, one limitation is that further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.

Future Directions

There are several future directions for research on N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide. One direction is to investigate the use of this compound in combination with other cancer treatments to enhance its efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy in cancer treatment.

Synthesis Methods

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide involves the reaction of 2-bromoethylamine hydrobromide with 2-cyanopyridine followed by the reaction of the resulting compound with 3-nitrobenzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide has been studied for its potential use in cancer treatment. Research has shown that this compound has a selective cytotoxic effect on cancer cells, making it a promising candidate for further investigation.

properties

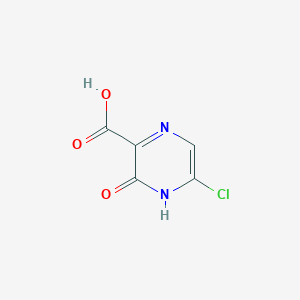

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(12-4-3-5-14(10-12)20(22)23)17-8-7-13-11-19-9-2-1-6-15(19)18-13/h1-6,9-11H,7-8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBRLQGLDJQXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)

![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)

![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)

![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)

![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)